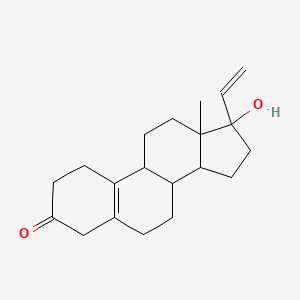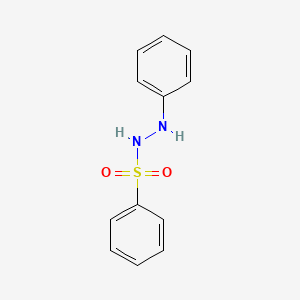![molecular formula C38H50O6 B12000188 4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate CAS No. 26314-50-1](/img/structure/B12000188.png)
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two nonyloxy groups attached to benzoyl and phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-nonyloxybenzoic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The nonyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 4-nonyloxybenzoic acid and 4-hydroxybenzoic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of nonyloxy groups.
Applications De Recherche Scientifique
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate has several scientific research applications:
Materials Science: It is used in the synthesis of liquid crystal materials due to its mesogenic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in biomedical devices.
Industry: It is used in the production of specialty polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[4-(Dodecyloxy)benzoyl]oxy}phenyl 4-(dodecyloxy)benzoate
- 4-{[4-(Decyloxy)benzoyl]oxy}phenyl 4-(decyloxy)benzoate
- 4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate
Uniqueness
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate is unique due to its specific nonyloxy substituents, which provide a balance between rigidity and flexibility. This balance is crucial for its liquid crystalline properties, making it particularly suitable for applications in liquid crystal technology.
Propriétés
| 26314-50-1 | |
Formule moléculaire |
C38H50O6 |
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
[4-(4-nonoxybenzoyl)oxyphenyl] 4-nonoxybenzoate |
InChI |
InChI=1S/C38H50O6/c1-3-5-7-9-11-13-15-29-41-33-21-17-31(18-22-33)37(39)43-35-25-27-36(28-26-35)44-38(40)32-19-23-34(24-20-32)42-30-16-14-12-10-8-6-4-2/h17-28H,3-16,29-30H2,1-2H3 |
Clé InChI |
IRUYTBNMLHDIBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12000105.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)

![1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride](/img/structure/B12000113.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000128.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000144.png)



![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)

